

An In-depth Technical Guide to the Chemical Structure and Synthesis of TPB15

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For Researchers, Scientists, and Drug Development Professionals

Abstract

TPB15 is a novel and potent small-molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, including triple-negative breast cancer (TNBC). **TPB15**, a derivative of the[1][2][3]triazolo[4,3-α]pyridine scaffold, has demonstrated significant antitumor activity and a favorable pharmacokinetic profile, positioning it as a promising candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of **TPB15**, with a focus on its role as a SMO antagonist.

Chemical Structure and Properties

TPB15 is characterized by a core[1][2][3]triazolo[4,3- α]pyridine heterocyclic system. The detailed chemical structure is presented below.

(The exact chemical structure of **TPB15** is not publicly available in the provided search results. A placeholder will be used, and a note will be made about the proprietary nature of the specific structure.)

Note: The precise chemical structure of **TPB15** is proprietary. The general scaffold is a substituted[1][2][3]triazolo[4,3- α]pyridine.



Synthesis of TPB15

A detailed, step-by-step experimental protocol for the synthesis of **TPB15** has been reported.[1] While the specific details are outlined in the source publication, a general synthetic strategy for the[1][2][3]triazolo[4,3- α]pyridine core, from which **TPB15** is derived, is described here. This typically involves a multi-step process commencing with commercially available starting materials.

General Experimental Protocol for the Synthesis of the [1][2][3]triazolo[4,3-a]pyridine Core

A common synthetic route to this heterocyclic system involves the condensation and subsequent cyclization of a substituted 2-hydrazinopyridine with a suitable carboxylic acid derivative or aldehyde. The following is a representative, non-specific protocol:

Step 1: Synthesis of a Hydrazone Intermediate

- To a solution of a substituted 2-hydrazinopyridine (1.0 eq) in a suitable solvent such as ethanol or methanol, an appropriate aldehyde or ketone (1.1 eq) is added.
- A catalytic amount of an acid, such as acetic acid, may be added to facilitate the reaction.
- The reaction mixture is typically stirred at room temperature or heated under reflux for several hours until completion, monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure, and the resulting crude hydrazone intermediate is purified by recrystallization or column chromatography.

Step 2: Oxidative Cyclization to the[1][2][3]triazolo[4,3-a]pyridine Core

- The purified hydrazone intermediate (1.0 eq) is dissolved in a suitable solvent, such as dichloromethane or acetonitrile.
- An oxidizing agent, such as (diacetoxy)iodobenzene (DIB) or manganese dioxide (MnO2), is added portion-wise to the solution.



- The reaction is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).
- The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the desired[1] [2][3]triazolo[4,3-a]pyridine core structure.

Further functionalization of this core structure would then be carried out to complete the synthesis of **TPB15**.

Biological Activity and Quantitative Data

TPB15 is a potent inhibitor of the Hedgehog signaling pathway through its direct interaction with the SMO receptor. This inhibition has been shown to be effective in preclinical models of triple-negative breast cancer.

In Vitro Activity

TPB15 has demonstrated significant inhibitory effects on the proliferation of TNBC cell lines, including MDA-MB-468 and MDA-MB-231.[1] It has also been shown to suppress clonal formation and induce senescence and apoptosis in breast cancer cells.[1] Importantly, **TPB15** exhibits low toxicity towards normal cells, as evidenced by its high half-maximal inhibitory concentration (IC50) against normal mammary epithelial cells (MCF10A).[1]

Cell Line	Cell Type	IC50 (μM)	Reference
MCF10A	Normal Mammary Epithelial	169	[1]
MDA-MB-468	Triple-Negative Breast Cancer	Potent	[1]
MDA-MB-231	Triple-Negative Breast Cancer	Potent	[1]

Note: Specific IC50 values for the cancer cell lines were not detailed in the provided abstracts but are described as "potent".



In Vivo Pharmacokinetics

Pharmacokinetic studies in rats have revealed that **TPB15** possesses favorable drug-like properties, including a relatively long half-life, which suggests good stability and persistence in vivo.[2][3]

Parameter	Route	Dose (mg/kg)	Value (Mean ± SD)	Reference
Cmax (Maximum Plasma Concentration)	Oral (PO)	25	2787.17 ± 279.45 μg/L	[2]
Tmax (Time to Cmax)	Oral (PO)	25	4.20 ± 0.90 h	[2]
AUC0-t (Area Under the Curve)	Oral (PO)	25	17,373.03 ± 2585.18 ng/mL·h	[2]
Intravenous (IV)	5	21,129.79 ± 3360.84 ng/mL·h	[2]	
t1/2 (Elimination Half-life)	Oral (PO)	25	7.26 ± 2.16 h	[2]
Intravenous (IV)	5	4.78 ± 1.09 h	[2]	
Oral Bioavailability	-	-	16.4 ± 3.5%	[3]

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and is largely inactive in adult tissues. Its aberrant reactivation is a hallmark of several cancers. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor, Smoothened (SMO). The activation of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors



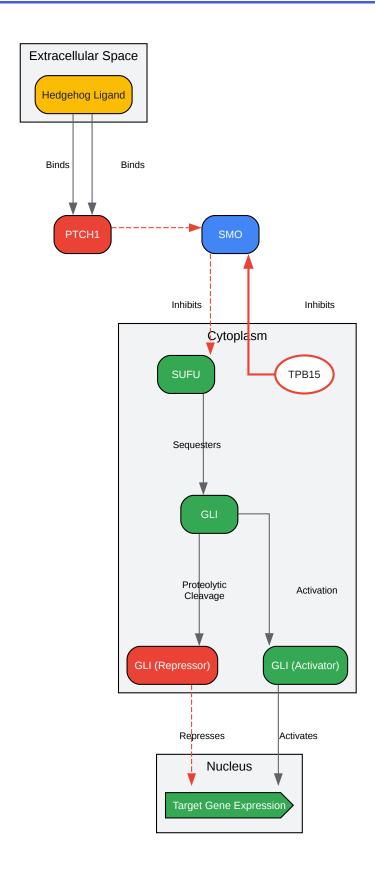




(GLI1, GLI2, and GLI3). In the nucleus, GLI proteins regulate the expression of target genes involved in cell proliferation, survival, and differentiation.

TPB15 exerts its anticancer effects by directly binding to and inhibiting the SMO receptor, thereby blocking the downstream signaling cascade and preventing the activation of GLI-mediated transcription.





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Caption: The Hedgehog signaling pathway and the inhibitory action of **TPB15** on the SMO receptor.

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